Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate
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Overview
Description
Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science
Mechanism of Action
Target of Action
Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate is a derivative of pyridazinone . Pyridazinone derivatives have been shown to interact with a wide range of biological targets, leading to various physiological effects . .
Mode of Action
Pyridazinone derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Pyridazinone derivatives have been shown to affect a wide range of biochemical pathways, leading to various downstream effects .
Result of Action
Pyridazinone derivatives have been shown to have a wide range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-3-pyridazinyl alcohol and thiophene-2-carboxylic acid.
Esterification: The carboxylic acid group of thiophene-2-carboxylic acid is esterified using methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the methyl ester.
Coupling Reaction: The esterified thiophene is then coupled with 6-chloro-3-pyridazinyl alcohol using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable bases, are used for substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the sulfur atom.
Thiols and Thioethers: Resulting from the reduction of the sulfur atom.
Substituted Pyridazines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.
Comparison with Similar Compounds
Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate is unique due to its specific structural features, such as the presence of both a thiophene ring and a pyridazine ring. Similar compounds include:
Thiophene-2-carboxylic acid derivatives: These compounds share the thiophene ring but lack the pyridazine moiety.
Pyridazine derivatives: These compounds contain the pyridazine ring but may have different substituents or functional groups.
In comparison, this compound offers a unique combination of properties that make it suitable for a wide range of applications.
Properties
IUPAC Name |
methyl 3-(6-chloropyridazin-3-yl)oxythiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3S/c1-15-10(14)9-6(4-5-17-9)16-8-3-2-7(11)12-13-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCJDPFXQUOMNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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